molecular formula C15H9Cl2FO B6346487 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one CAS No. 1320361-64-5

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B6346487
CAS No.: 1320361-64-5
M. Wt: 295.1 g/mol
InChI Key: CVODTUMVCDRMBP-CMDGGOBGSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 2-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary based on the compound’s specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the fluorine atom.

    (2E)-3-(4-Fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one: Similar structure but with a different position of the fluorine atom.

    (2E)-3-(2-Bromo-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms in (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one may confer unique chemical and biological properties compared to similar compounds. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-12-6-3-7-14(18)10(12)8-9-15(19)11-4-1-2-5-13(11)17/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVODTUMVCDRMBP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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